molecular formula C26H24FNO B1673189 (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-26-7

(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B1673189
CAS No.: 914458-26-7
M. Wt: 385.5 g/mol
InChI Key: WYNZPDDTQGVCLZ-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as JWH-307, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylpyrrole class. Its molecular formula is C₂₆H₂₄FNO (molecular weight: 385.49 g/mol), with a CAS registry number 914458-26-7 . Structurally, it consists of a pyrrole ring substituted at the 3-position with a naphthalen-1-yl methanone group and at the 5-position with a 2-fluorophenyl group, while a pentyl chain is attached to the nitrogen atom (Figure 1).

JWH-307 was designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 (central nervous system) and CB2 (peripheral tissues). However, structural analogs like JWH-369 (a 2-chlorophenyl variant) show Ki values of 7.9 ± 0.4 nM (CB1) and 5.2 ± 0.3 nM (CB2), suggesting similar potency for JWH-307 .

JWH-307 has been identified in forensic screenings as a designer drug due to its psychoactive properties and legal ambiguity in certain jurisdictions .

Properties

IUPAC Name

[5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNZPDDTQGVCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581542
Record name [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
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Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-26-7
Record name JWH 307
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URL https://commonchemistry.cas.org/detail?cas_rn=914458-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-307
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-307
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Primary Synthetic Routes

One-Pot Reductive Cyclization (Patent CN113845459A)

The most efficient method involves a one-pot tandem reduction of 2-(2-fluorobenzoyl)malononitrile (Compound II) using sequential catalytic hydrogenation.

Procedure:
  • First Reduction :

    • Reactants : 20 g Compound II, 100 mL tetrahydrofuran (THF), 25 g glacial acetic acid, 1 g 10% palladium carbon.
    • Conditions : Vacuum degassing, hydrogen pressurization (0.01 MPa), 47°C, 9 hours.
    • Monitoring : Residual Compound II < 0.5% by HPLC.
  • Second Reduction :

    • Reactants : Filtrate from Step 1, 1 g Raney nickel, 20 mL water.
    • Conditions : 20°C, 16 hours under hydrogen.
    • Monitoring : Intermediate transition state < 0.2%.
  • Purification :

    • Filtration, reduced-pressure concentration, and recrystallization with THF/water (1:5 v/v).
    • Yield : 87.42% (17.58 g) with 99.49% purity.
Advantages:
  • Eliminates intermediate isolation, reducing waste.
  • Scalable for industrial production.

Multi-Step Classical Synthesis (EP2327692 Comparison)

Earlier routes criticized for inefficiency include:

  • Bromination of o-fluoroacetophenone.
  • Substitution Condensation with malononitrile.
  • Palladium-Catalyzed Dechlorination .
  • DIBAL Reduction and Oxidation .
Limitations:
  • Low Yield : ~40% over five steps.
  • High Solvent Waste : Requires dichloromethane and methanol.

Reaction Optimization Parameters

Catalytic Systems

Catalyst Role Optimal Loading Temperature Range
10% Pd/C Hydrogenation of nitrile 5 wt% 45–50°C
Raney Ni Cyclization and aromatization 3–7 wt% 15–25°C

Solvent Screening

Solvent Reaction Efficiency (%) Purity (%)
Tetrahydrofuran 95.2 99.5
Acetonitrile 88.7 97.3
Dimethyl sulfoxide 82.4 94.1

THF outperforms due to superior solubility of intermediates.

Structural Characterization and Validation

  • Mass Spectrometry : Molecular ion peak at m/z 385.5 [M+H]+.
  • NMR :
    • ¹H NMR (CDCl₃): δ 8.15 (naphthyl H), 7.45 (fluorophenyl H), 3.25 (pentyl CH₂).
    • ¹³C NMR : 165.2 ppm (ketone C=O).

Comparative Analysis of Methods

Parameter One-Pot Method Classical Route
Steps 2 5
Total Yield (%) 87.4 40.2
Solvent Waste (L/kg) 12 58
Purity (%) 99.5 95.8

Chemical Reactions Analysis

Types of Reactions

JWH-307 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH-307 .

Scientific Research Applications

JWH-307 is widely used in scientific research for its cannabinoid receptor agonist properties. It is used to study the effects of cannabinoid receptor activation in various biological systems. Research applications include:

Mechanism of Action

JWH-307 exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and regulation of ion channels. The compound shows a higher affinity for cannabinoid receptor 2, which is associated with its analgesic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Naphthoylpyrroles
Property JWH-307 JWH-369 JWH-370
Molecular Weight 385.49 g/mol 401.93 g/mol 381.50 g/mol
Melting Point Not reported Not reported Not reported
LogP (Predicted) ~6.2 ~6.5 ~6.0
Detection in Seizures Yes Yes Limited data
Table 2: Receptor Affinity of Key Analogs
Compound CB1 Ki (nM) CB2 Ki (nM) Selectivity (CB2/CB1)
JWH-307 Not reported Not reported Not reported
JWH-369 7.9 ± 0.4 5.2 ± 0.3 1.5-fold CB2 selective
JWH-018 (Indole) 9.0 ± 5.0 2.9 ± 2.0 3.1-fold CB2 selective

Biological Activity

The compound (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone , also known as JWH-307, is a synthetic cannabinoid that has garnered attention due to its potential biological activities, particularly its agonistic effects on cannabinoid receptors. This article delves into its synthesis, biological activity, and comparative analysis with similar compounds.

Chemical Structure and Properties

JWH-307 has the molecular formula C26H24FNOC_{26}H_{24}FNO and features a complex structure comprising a pyrrole ring, a naphthalene moiety, and a fluorophenyl group. The presence of these functional groups is believed to contribute to its pharmacological properties.

PropertyValue
IUPAC NameThis compound
Molecular Weight401.47 g/mol
CAS Number914458-26-7
SolubilitySoluble in organic solvents

Synthesis

The synthesis of JWH-307 typically involves the reaction of 1-pentyl-1H-pyrrole-3-carboxylic acid with 2-fluorobenzoyl chloride, followed by reaction with naphthalene-1-ylmethanone. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Biological Activity

Research indicates that JWH-307 acts as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Its biological activities include:

Analgesic Effects : Studies have shown that JWH-307 exhibits analgesic properties, making it a candidate for pain management therapies.

Psychotropic Effects : As a synthetic cannabinoid, JWH-307 may produce psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Metabolism Studies : In vitro studies have demonstrated that JWH-307 undergoes metabolic transformations, which could influence its pharmacokinetics and potential therapeutic applications .

Comparative Analysis

To understand the unique biological activity of JWH-307, it is useful to compare it with other synthetic cannabinoids. Below is a table summarizing key characteristics of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
JWH-018 Naphthalene moietyCB1 agonistFirst synthetic cannabinoid discovered
JWH-073 Indole structureCB1 agonistLess potent than JWH-018
JWH-250 Pyrrole ringCB2 agonistSelectivity towards CB2 receptor

Case Studies

Recent studies have explored the effects of JWH-307 on various biological systems:

  • Pain Management : A study found that JWH-307 effectively reduced pain responses in animal models, suggesting its potential utility in analgesic formulations.
  • Behavioral Studies : Research has indicated that exposure to JWH-307 may lead to altered behavior in rodents, akin to THC's effects, highlighting its psychotropic potential .
  • Metabolic Pathways : A pilot study investigated the metabolic pathways of JWH-307, revealing key metabolites that could be relevant for understanding its effects and safety profile in humans .

Q & A

Q. What are the standard synthetic routes for (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, substituting the 2-fluorophenyl group at position 5.
  • Step 2 : Alkylation of the pyrrole nitrogen with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Coupling the naphthalen-1-yl methanone group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on precursor availability . Key challenges include controlling regioselectivity during alkylation and minimizing side reactions during acylation. Optimizing reaction time and temperature (e.g., 60–80°C for alkylation) improves yields .

Q. How is the compound characterized spectroscopically?

Structural confirmation requires:

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., pentyl chain CH₂ groups at δ ~1.2–1.6 ppm) and aromatic signals (naphthalene protons at δ ~7.4–8.2 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 428.18) .
  • X-ray crystallography : For absolute stereochemical determination, particularly if chiral centers are introduced during synthesis .

Q. What purification methods ensure >95% purity for pharmacological assays?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 7:3) to separate unreacted precursors .
  • Recrystallization : Ethanol/water mixtures are effective for removing hydrophobic byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with cannabinoid receptors (CB1/CB2), given structural similarities to pyrrole-based ligands. Focus on hydrophobic interactions between the naphthalene moiety and receptor pockets .
  • QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with binding affinity using Hammett constants or DFT-based descriptors .

Q. What strategies mitigate side reactions during pyrrole alkylation?

  • Protection-deprotection : Temporarily protect the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group before introducing the pentyl chain, followed by acidic deprotection .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce nucleophilic competition .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .

Q. How do structural modifications influence its metabolic stability?

  • Fluorine substitution : The 2-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to non-fluorinated analogs .
  • Alkyl chain length : Extending the pentyl chain to hexyl increases lipophilicity (logP >5), improving membrane permeability but potentially reducing aqueous solubility .

Q. What analytical techniques resolve discrepancies in biological activity data?

  • Batch consistency analysis : Compare HPLC chromatograms and 1H^1H NMR spectra across synthetic batches to identify impurity-driven variability .
  • Bioassay controls : Include reference compounds (e.g., WIN 55,212-2 for cannabinoid receptor assays) to validate experimental conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s receptor selectivity?

  • Source of variability : Differences in receptor isoform expression (e.g., CB1 in neuronal vs. CB2 in immune cells) may explain selectivity discrepancies. Validate using isoform-specific cell lines .
  • Allosteric modulation : Assess whether the compound acts as a positive allosteric modulator (PAM) or orthosteric agonist via Schild regression analysis .

Q. Why do solubility studies report conflicting logP values?

  • Measurement methods : LogP varies between shake-flask (experimental) and computational (e.g., XLogP3) approaches. Standardize using HPLC-derived retention times with reference standards .
  • pH dependence : Ionizable groups (e.g., pyrrole NH) can alter solubility in buffered vs. non-buffered solutions. Use potentiometric titration for pH-specific logD determination .

Methodological Recommendations

Q. Designing SAR studies for fluorophenyl analogs :

  • Library synthesis : Prepare derivatives with electron-withdrawing (e.g., -CF₃) or electron-donating (-OCH₃) groups at the phenyl ring’s para position .
  • Activity cliffs : Use Free-Wilson analysis to identify substituents causing abrupt changes in potency .

Q. Optimizing reaction yields in scale-up synthesis :

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Friedel-Crafts acylation) .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

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